molecular formula C10H12INO3S B14816561 N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide

N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide

Cat. No.: B14816561
M. Wt: 353.18 g/mol
InChI Key: GJAHKGBMOPDZJK-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12INO3S and a molecular weight of 353.175 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H12INO3S

Molecular Weight

353.18 g/mol

IUPAC Name

N-(3-cyclopropyloxy-4-iodophenyl)methanesulfonamide

InChI

InChI=1S/C10H12INO3S/c1-16(13,14)12-7-2-5-9(11)10(6-7)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

GJAHKGBMOPDZJK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)I)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets. The cyclopropoxy and iodine groups may facilitate binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets are subject to ongoing research and are not fully elucidated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where such properties are desired .

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